
N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BMQ, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMQ belongs to the class of quinoline derivatives and has shown promising results in various studies.
作用机制
The exact mechanism of action of N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is not fully understood, but it is believed to exert its effects through multiple pathways. N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to modulate various signaling pathways involved in inflammation and cancer progression. It can also regulate the expression of genes involved in cell growth and apoptosis.
Biochemical and Physiological Effects:
N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to have several biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines and regulate the activity of enzymes involved in oxidative stress. N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can also improve mitochondrial function and increase the production of ATP.
实验室实验的优点和局限性
N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has several advantages for use in lab experiments. It is stable and can be easily synthesized in large quantities. It has also shown low toxicity in various cell lines and animal models. However, the limitations of N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide include its poor solubility in water and limited bioavailability.
未来方向
The potential therapeutic applications of N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide are vast, and several future directions can be explored. N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be further optimized to improve its bioavailability and solubility. It can also be used in combination with other drugs to enhance its therapeutic effects. Further studies can be conducted to investigate the mechanism of action of N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide and its effects on various diseases. Additionally, the toxicity and safety of N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be further evaluated in animal models.
合成方法
N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide can be synthesized using a multi-step process involving the reaction of 4-methylbenzoyl chloride with benzylamine, followed by cyclization and amidation reactions. The synthesis of N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been optimized to obtain high yields and purity.
科学研究应用
N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory, antioxidant, and anticancer properties. N-benzyl-1-(4-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been found to have neuroprotective effects and can improve cognitive function.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-1-(4-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN2O3/c1-16-5-7-17(8-6-16)25(30)28-13-3-4-18-14-19(9-11-22(18)28)24(29)27-20-10-12-23(31-2)21(26)15-20/h5-12,14-15H,3-4,13H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYCEFGIZDUBEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

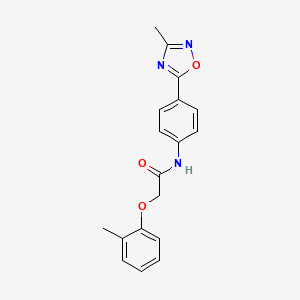
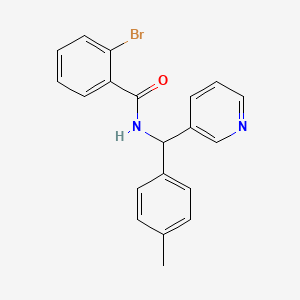
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
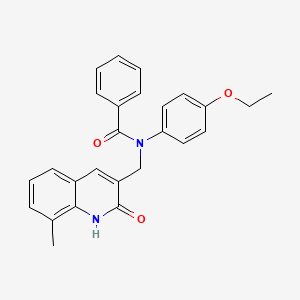
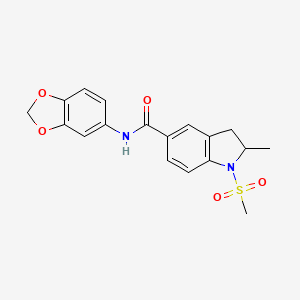
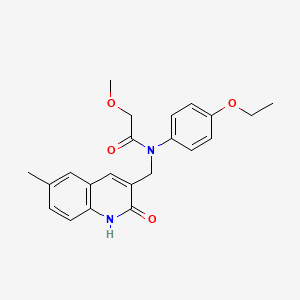
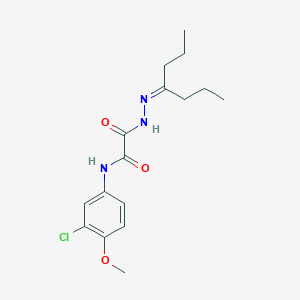
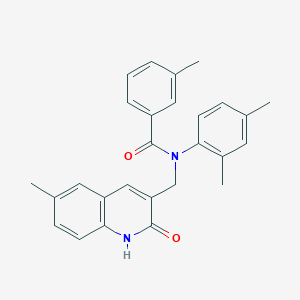
![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
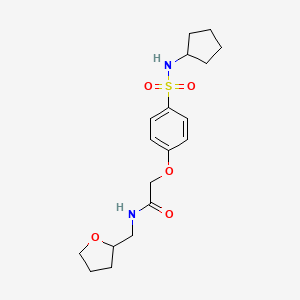
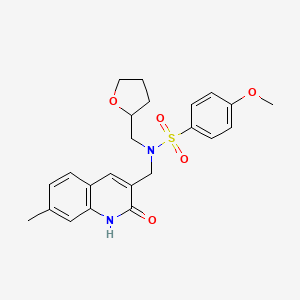
![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704924.png)
![N-[(4-methylphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7704936.png)
![3-(2,5-dimethoxyphenyl)-N-(3-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7704942.png)